molecular formula C13H9N3O5S B14442973 3-Methoxy-1,7-dinitro-10H-phenothiazine CAS No. 74834-92-7

3-Methoxy-1,7-dinitro-10H-phenothiazine

Cat. No.: B14442973
CAS No.: 74834-92-7
M. Wt: 319.29 g/mol
InChI Key: OHDVEOIDUZWHCT-UHFFFAOYSA-N
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Description

3-Methoxy-1,7-dinitro-10H-phenothiazine is a synthetic phenothiazine derivative of significant interest in advanced materials and organic chemistry research. The phenothiazine core is an electron-rich nitrogen-sulfur heterocycle known for its non-planar "butterfly" structure and versatile redox properties . Substitution with electron-donating methoxy and electron-withdrawing nitro groups creates a complex molecular architecture ideal for studying intramolecular charge transfer and tuning electronic characteristics for specific applications . This compound falls under the broader class of phenothiazines, which are recognized as a prototypical pharmaceutical lead structure in medicinal chemistry . Researchers are exploring such functionalized phenothiazines for their potential in developing organic electronic materials, such as components for advanced batteries and fuel cells, and as spectroscopic probes in photoinduced electron transfer studies . Its unique structure, featuring both donor and acceptor substituents, makes it a valuable subject for Density Functional Theory (DFT) computational studies to understand its electronic behavior and anomeric effects . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74834-92-7

Molecular Formula

C13H9N3O5S

Molecular Weight

319.29 g/mol

IUPAC Name

3-methoxy-1,7-dinitro-10H-phenothiazine

InChI

InChI=1S/C13H9N3O5S/c1-21-8-5-10(16(19)20)13-12(6-8)22-11-4-7(15(17)18)2-3-9(11)14-13/h2-6,14H,1H3

InChI Key

OHDVEOIDUZWHCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Design and Methodologies for 3 Methoxy 1,7 Dinitro 10h Phenothiazine

General Synthetic Strategies for Phenothiazine (B1677639) Ring System Formation

The foundational phenothiazine structure is a tricycle where two benzene (B151609) rings are fused to a central 1,4-thiazine ring. brieflands.comresearchgate.net The synthesis of this core is a critical first step, and several classical and modern methods have been established.

A historically significant and direct method for forming the phenothiazine nucleus involves the reaction of a diphenylamine (B1679370) derivative with elemental sulfur. jmedchem.com This process, often referred to as thionation, typically requires high temperatures to induce the cyclization through the incorporation of a sulfur atom.

The original synthesis developed by Bernthsen in 1883 involved heating diphenylamine with sulfur to produce phenothiazine. wikipedia.org A common modern adaptation of this approach is to perform the reaction in a high-boiling solvent like diphenylether and often includes a catalyst, such as iodine, to facilitate the reaction. brieflands.comsphinxsai.com The general scheme involves the fusion of diphenylamine and sulfur, which are refluxed together to yield the phenothiazine product. slideshare.net

Table 1: Comparison of Sulfur Incorporation Methods

Method Reactants Catalyst/Solvent Conditions Advantages Disadvantages
Bernthsen Reaction Diphenylamine, Sulfur None (fusion) High temperature Simple, direct Harsh conditions, low yield for some derivatives
Iodine-Catalyzed Diphenylamine, Sulfur Iodine / Diphenylether Reflux (approx. 7 hours) Improved yield Use of high-boiling solvent

| Microwave-Assisted | Diphenylamine, Sulfur | None | Microwave irradiation | Rapid reaction times, high purity jmedchem.com | Requires specialized equipment |

Modern organic synthesis has introduced more sophisticated and milder methods for constructing the phenothiazine ring system, with transition-metal catalysis being at the forefront. jmedchem.com Palladium-catalyzed reactions, in particular, offer high efficiency and functional group tolerance.

One prominent strategy is the palladium-catalyzed double N-arylation reaction, which can form the two C-N bonds of the central ring in a controlled manner. rsc.org This approach might start from a suitably substituted diaryl sulfide (B99878) containing triflate groups, which then reacts with an aniline derivative in the presence of a palladium catalyst. rsc.org Another approach involves the intramolecular amination of halogenated diphenyl sulfides. jmedchem.com These methods provide excellent regioselectivity and are suitable for creating complex phenothiazine derivatives. jmedchem.com To address some limitations of palladium and copper catalysts, such as cost and long reaction times, iron-catalyzed domino C-S/C-N cross-coupling reactions have also been developed as an efficient and more environmentally benign alternative. semanticscholar.orgacs.org

The Smiles rearrangement is a powerful tool in the synthesis of phenothiazines, representing a key intramolecular nucleophilic aromatic substitution. This rearrangement is frequently observed when an o-aminodiphenyl sulfide, containing an electron-withdrawing group (like a nitro group) ortho or para to the sulfur atom on one of the rings, is heated under basic conditions. researchgate.net

In this process, the amino group of one ring attacks the electron-deficient aromatic ring of the other, leading to the migration of an aryl group from the sulfur to the nitrogen atom. researchgate.net This forms an o-mercaptodiphenylamine intermediate, which then undergoes intramolecular cyclization via dehydration to yield the phenothiazine ring system. researchgate.net The reaction of 2-aminobenzenethiol with derivatives of 2-chloro-1-nitrobenzene, followed by acetylation and subsequent Smiles rearrangement, is a widely utilized technique for preparing substituted phenothiazines. nih.gov

Regioselective Functionalization Strategies for Dinitrophenothiazines

For a compound like 3-Methoxy-1,7-dinitro-10H-phenothiazine, the precise placement of the two nitro groups and the methoxy (B1213986) group is critical. This is typically achieved not by functionalizing a pre-existing phenothiazine core, but by designing precursors that already contain the necessary substituents in the correct positions.

Direct electrophilic nitration of a phenothiazine ring is often challenging because the electron-rich scaffold is susceptible to oxidation at the sulfur atom and can lead to a mixture of polysubstituted products. nih.gov Therefore, the most effective strategy for synthesizing 1,7-dinitrophenothiazines involves building the ring system from precursors that are already nitrated.

The synthesis of various dinitrophenothiazine derivatives has been accomplished by reacting a chloronitrobenzene derivative with a nitroaromatic amine derivative. sphinxsai.comsphinxsai.com This condensation reaction, typically carried out in a solvent like dimethylformamide (DMF) with a base such as anhydrous potassium carbonate and a copper powder catalyst, forms a dinitro-substituted diphenylamine intermediate. sphinxsai.comsphinxsai.com This intermediate is then cyclized by heating with sulfur and iodine to form the final dinitrophenothiazine product. brieflands.comsphinxsai.com The specific 1,7-substitution pattern is dictated by the substitution patterns of the initial chloronitrobenzene and nitroaromatic amine reactants.

The synthesis of this compound would logically follow a convergent strategy where the methoxy and dinitro functionalities are incorporated into the starting materials before the formation of the thiazine (B8601807) ring.

A plausible synthetic route would involve the reaction of two key precursors:

An aniline derivative carrying the methoxy group (e.g., 4-methoxy-2-aminothiophenol).

A benzene derivative with two nitro groups and a leaving group (e.g., 2,4-dinitrochlorobenzene).

The reaction between these precursors would form a substituted diphenyl sulfide intermediate. This intermediate, already bearing the methoxy group and the two nitro groups in the desired relative positions, would then be cyclized to form the this compound core. This precursor-based approach ensures unambiguous regiochemistry, circumventing the selectivity problems associated with the direct nitration of a substituted phenothiazine. The synthesis of 3,7-dinitro-10H-phenothiazine is a known process that serves as a starting point for the preparation of other derivatives, highlighting the utility of building the ring from appropriately functionalized precursors. epo.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
10-Dechlorovancomycin
2,4-dinitrochlorobenzene
2-aminobenzenethiol
2-chloro-1-nitrobenzene
3,7-dinitro-10H-phenothiazine
4-methoxy-2-aminothiophenol
Aniline
Diphenhydramine
Diphenylamine
Methylene blue
Perphenazine
Phenothiazine
Promethazine

Introduction of Methoxy Substituent at the 3-Position of Phenothiazine

The incorporation of a methoxy group at the 3-position of the phenothiazine ring is a critical step in the synthesis of the target compound. This functionalization is typically achieved through the etherification of a corresponding hydroxyl precursor.

The Williamson ether synthesis is a widely employed and effective method for the formation of the methoxy group on the phenothiazine core. organic-chemistry.org This reaction involves the deprotonation of a hydroxyl-substituted phenothiazine to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with a methylating agent.

A plausible synthetic route commences with the synthesis of a 3-hydroxyphenothiazine intermediate. This can be achieved through various methods, such as the condensation of 3-aminophenol with a suitable sulfur source or the cyclization of a substituted diphenylamine precursor. Once the 3-hydroxyphenothiazine is obtained, it is treated with a base to generate the phenoxide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of base and solvent is crucial for the efficiency of the reaction.

Following deprotonation, a methylating agent is introduced. Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are frequently used for this purpose. The reaction is typically carried out in a polar aprotic solvent such as acetone, dimethylformamide (DMF), or tetrahydrofuran (THF) to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

Table 1: Reagents and Conditions for Etherification of 3-Hydroxyphenothiazine

Base Methylating Agent Solvent Typical Reaction Temperature
Sodium Hydride (NaH)Methyl Iodide (CH₃I)Tetrahydrofuran (THF)Room Temperature to Reflux
Potassium Carbonate (K₂CO₃)Dimethyl Sulfate ((CH₃)₂SO₄)AcetoneReflux
Sodium Hydroxide (NaOH)Methyl Iodide (CH₃I)Dimethylformamide (DMF)Room Temperature

The position of the methoxy group on the phenothiazine ring significantly influences the regioselectivity of subsequent electrophilic substitution reactions, such as nitration. The methoxy group is an activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.

The interplay between the directing effects of the methoxy group at C3 and the amino group at C10 will dictate the positions of the incoming nitro groups. The methoxy group strongly activates the positions C2 and C4. The amino group at C10 activates positions C1, C3, C7, and C9. The convergence of these directing effects makes the phenothiazine nucleus highly susceptible to electrophilic substitution. Achieving selective dinitration at the 1 and 7 positions in the presence of a 3-methoxy group requires careful control of reaction conditions to overcome the strong activating and directing influence of the methoxy substituent. In some cases, a directing group relay strategy might be employed to override the inherent ortho-para selectivity, although this is a more advanced technique. nih.gov

Integrated Synthetic Pathways for this compound

The synthesis of this compound necessitates a multi-step approach that integrates the introduction of the methoxy and nitro functionalities in a controlled manner.

A logical and common strategy for the synthesis of the target compound involves a sequential functionalization approach. This typically begins with the synthesis of the phenothiazine core, followed by the introduction of the substituents in a specific order.

One plausible pathway is as follows:

Synthesis of 3-Methoxyphenothiazine: This would be the initial step, following the etherification methods described in section 2.3.1. Starting with 3-hydroxyphenothiazine and methylating it would yield the 3-methoxyphenothiazine intermediate.

Dinitration of 3-Methoxyphenothiazine: The subsequent step involves the introduction of two nitro groups onto the 3-methoxyphenothiazine core. This is an electrophilic aromatic substitution reaction. A common nitrating agent is a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong activating effect of the methoxy group and the amino group of the phenothiazine ring makes the system highly reactive towards nitration. The reaction conditions, such as temperature and the concentration of the nitrating agent, must be carefully controlled to achieve dinitration and to influence the regioselectivity. The desired product is this compound. The formation of other isomers is possible and would necessitate purification steps. The synthesis of 3,7-dinitro-10H-phenothiazine itself has been reported, providing a basis for this dinitration step. epo.orgnih.gov

An alternative strategy could involve the nitration of a phenothiazine precursor prior to the introduction of the methoxy group. However, the presence of strongly deactivating nitro groups would make the subsequent nucleophilic substitution to introduce the methoxy group more challenging. Therefore, the former sequence is generally preferred.

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Several factors must be considered for each step of the synthesis.

For the etherification step , optimization would involve:

Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF is often effective for complete deprotonation of the hydroxyl group, leading to higher yields.

Reaction Temperature and Time: The reaction temperature should be sufficient to overcome the activation energy but not so high as to cause decomposition. Monitoring the reaction by techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

For the dinitration step , key optimization parameters include:

Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid can be varied to control the nitrating strength.

Reaction Temperature: Nitration reactions are typically exothermic and require careful temperature control, often being carried out at low temperatures (e.g., 0-10 °C) to prevent over-nitration and side reactions.

Addition Rate: The slow, dropwise addition of the nitrating agent to the solution of 3-methoxyphenothiazine helps to control the reaction and dissipate heat.

A new synthesis of phenothiazines has been reported which involves the condensation of anilines with cyclohexanone followed by heating with sulfur, which could be an alternative route to the core structure that might be optimized. semanticscholar.org

Table 2: Potential Optimization Parameters for the Synthesis of this compound

Reaction Step Parameter to Optimize Rationale
EtherificationBase StrengthTo ensure complete deprotonation of the hydroxyl group.
EtherificationSolvent PolarityTo facilitate the SN2 reaction and dissolve reactants.
NitrationTemperatureTo control the rate of reaction and minimize side products.
NitrationMolar Ratio of Nitrating AgentTo achieve the desired degree of nitration (dinitration).

Emerging Synthetic Techniques Applicable to Dinitro-Methoxy Phenothiazines

Recent advancements in synthetic organic chemistry offer promising new techniques that could be applied to the synthesis of complex phenothiazine derivatives like this compound.

Flow Chemistry: Conducting the nitration step in a continuous flow reactor could offer significant advantages in terms of safety and control. The small reaction volumes and efficient heat transfer in flow systems allow for the use of highly reactive reagents and precise control over reaction parameters, potentially leading to higher yields and purities.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for both the etherification and nitration steps. The rapid and uniform heating provided by microwaves can lead to increased reaction rates and, in some cases, improved yields and cleaner reaction profiles.

Catalytic Methods: The development of novel catalysts for C-H functionalization could provide more direct and efficient routes for the introduction of nitro groups onto the phenothiazine core, potentially avoiding the use of harsh nitrating agents. While not yet standard for this specific transformation, research in this area is ongoing.

Metal-Free Synthesis: An iodine-containing reagent has been used to promote a three-component method for the selective synthesis of phenothiazines under metal-free conditions, which could be adapted for the synthesis of the core structure. rsc.org

The application of these emerging techniques could lead to more efficient, safer, and environmentally friendly synthetic routes for this compound and other related dinitro-methoxy phenothiazine compounds.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.orgresearchgate.net A hypothetical microwave-assisted route to this compound could involve a two-step process: the synthesis of a substituted diphenylamine intermediate followed by a microwave-promoted cyclization and subsequent nitration.

The initial step would likely involve the coupling of 3-methoxyaniline with 2-chloro-5-nitrobenzenethiol. This reaction could be significantly expedited by microwave irradiation, potentially in the presence of a base and a suitable solvent. The subsequent cyclization of the resulting substituted diphenylamine to form the phenothiazine core is a critical step. Microwave-assisted thionation, a common method for phenothiazine synthesis, could be employed here. orientjchem.org Finally, the introduction of a second nitro group at the 7-position would be achieved through a carefully controlled nitration reaction, again potentially enhanced by microwave energy to reduce reaction times and improve selectivity.

StepReactantsReagents/CatalystSolventMicrowave Power (W)Time (min)Temperature (°C)Hypothetical Yield (%)
13-methoxyaniline, 2-chloro-5-nitrobenzenethiolK₂CO₃DMF1501012085
2Substituted diphenylamine from Step 1Sulfur, IodineNone (Solvent-free)2001518070
33-Methoxy-1-nitro-10H-phenothiazineHNO₃, H₂SO₄Acetic Anhydride10056060

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. researchgate.net This technique can promote faster reactions and lead to the formation of products under milder conditions than conventional methods. A plausible ultrasound-assisted synthesis of this compound would likely follow a similar synthetic pathway as the MAOS approach, with sonication being applied at key stages.

The initial formation of the diphenylamine intermediate could be facilitated by ultrasonic irradiation, which can enhance mass transfer and surface reactivity. The subsequent cyclization step to form the phenothiazine ring system can also benefit from sonication, potentially allowing for lower reaction temperatures and shorter durations. researchgate.net The final nitration step would require careful control of conditions, with ultrasound potentially aiding in the dispersion of reagents and improving the reaction rate.

StepReactantsReagents/CatalystSolventUltrasound Frequency (kHz)Time (h)Temperature (°C)Hypothetical Yield (%)
13-methoxyaniline, 2-chloro-5-nitrobenzenethiolNaHTHF351.54080
2Substituted diphenylamine from Step 1Sulfur, Iodineo-dichlorobenzene35315065
33-Methoxy-1-nitro-10H-phenothiazineKNO₃, H₂SO₄Acetic Acid3512555

Sustainable Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. researchgate.net For the synthesis of this compound, several green chemistry principles could be applied. This includes the use of greener solvents, catalyst-free or metal-free reaction conditions, and energy-efficient synthetic methods.

A sustainable approach could involve a one-pot synthesis where the initial diphenylamine formation and subsequent cyclization occur in the same reaction vessel, minimizing waste and purification steps. The use of a recyclable catalyst or a solvent-free reaction condition for the cyclization step would further enhance the sustainability of the process. rsc.org For the nitration step, employing a solid-supported nitrating agent could simplify the work-up procedure and reduce the generation of acidic waste.

StepReactantsReagents/CatalystSolventKey Sustainable FeatureHypothetical Yield (%)
1 & 23-methoxyaniline, 2-chloro-5-nitrobenzenethiol, SulfurIodineNone (Solvent-free)One-pot, solvent-free reaction60
33-Methoxy-1-nitro-10H-phenothiazineClay-supported nitric acidDichloromethaneUse of a solid-supported reagent50

Quantum Chemical and Electronic Structure Analysis of 3 Methoxy 1,7 Dinitro 10h Phenothiazine

Computational Methodologies for Phenothiazine (B1677639) Derivatives

The study of phenothiazine and its derivatives, a class of heterocyclic compounds with significant applications in pharmaceuticals and materials science, has been greatly advanced by computational chemistry. nih.gov These theoretical methods provide profound insights into the electronic structure, molecular geometry, and reactivity of these molecules, complementing experimental data. researchgate.net

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of phenothiazine derivatives due to its balance of accuracy and computational efficiency. researchgate.net This method is widely used to optimize molecular geometries, calculate electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and determine molecular electrostatic potentials. mdpi.com DFT calculations have been successfully employed to understand the bent-core "butterfly" structure inherent to the phenothiazine ring system and to predict how various substituents influence its conformation. nih.gov For instance, DFT has been used to study the impact of different functional groups on the antioxidant properties of phenothiazines. nih.gov The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining results that are in good agreement with experimental data, like those from X-ray crystallography. mdpi.com

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the photophysical properties of phenothiazine derivatives, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net This approach is used to calculate the electronic absorption and emission spectra by determining the energies of excited states. rsc.org TD-DFT is instrumental in explaining the intramolecular charge transfer (ICT) characteristics of these molecules, which are crucial for their applications in areas like dye-sensitized solar cells. researchgate.net For example, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help to understand the nature of electronic transitions, such as those from the HOMO to the LUMO. mdpi.com The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional, especially for molecules with significant charge-transfer character.

Molecular Geometry and Conformational Landscape

The biological activity and photophysical properties of phenothiazine derivatives are intrinsically linked to their three-dimensional structure. The central thiazine (B8601807) ring imparts a unique and flexible geometry to the molecule.

Analysis of Dihedral Angles and Puckering of the Thiazine Ring

The phenothiazine core is characterized by a non-planar, folded "butterfly" conformation. nih.gov This puckering of the central six-membered thiazine ring can be quantified by the dihedral angle between the two flanking benzene (B151609) rings. In the parent phenothiazine molecule, this angle is approximately 21.5°. acs.org The degree of puckering can be influenced by substitution on the nitrogen atom or the aromatic rings. The central heterocycle can adopt a distorted boat conformation. acs.org For example, in one substituted phenothiazine, the nitrogen and sulfur atoms are displaced by -0.245 Å and -0.503 Å, respectively, from the mean plane of the adjacent carbon atoms. acs.org

Table 1: Dihedral Angles in Substituted Phenoxazine (B87303) and Phenothiazine Derivatives
CompoundDihedral Angle Between Outer Rings (°)Reference
Phenothiazine21.5 acs.org
Compound 19 (a phenothiazine derivative)23.13 acs.org
Compound 13 (a dinitro-substituted phenoxazine)3.027 acs.org
Compound 14 (a phenoxazine derivative)10.461 acs.org
Compound 15 (a phenoxazine derivative, Molecule A)10.08 acs.org
Compound 15 (a phenoxazine derivative, Molecule B)4.93 acs.org

This table is interactive. Click on the headers to sort the data.

Influence of Methoxy (B1213986) and Nitro Substituents on Molecular Conformation

The presence of methoxy and nitro groups on the phenothiazine skeleton is expected to significantly modulate its molecular conformation and electronic properties. The methoxy group at the 3-position is an electron-donating group, which can increase the electron density of the aromatic ring. Conversely, the nitro groups at the 1- and 7-positions are strong electron-withdrawing groups. researchgate.net This "push-pull" electronic arrangement can lead to a significant intramolecular charge redistribution. rsc.org

Energy Profiles of Conformational Isomers

The fundamental structure of the 10H-phenothiazine core is characterized by a non-planar, butterfly-like geometry. mdpi.orgmdpi.com This tricyclic system is folded along the axis connecting the sulfur and nitrogen atoms, resulting in distinct conformational possibilities. For substituted phenothiazines, including 3-Methoxy-1,7-dinitro-10H-phenothiazine, different spatial arrangements, or conformers, can exist. These typically relate to the orientation of the hydrogen atom on the central nitrogen (N10), which can adopt quasi-axial or quasi-equatorial positions relative to the plane of the aromatic rings. rsc.org

Table 1: Hypothetical Conformational Analysis of this compound

ConformerN10-H OrientationExpected Relative EnergyPrimary Steric Interaction
A Quasi-equatorialLowerReduced interaction with 1-nitro group
B Quasi-axialHigherIncreased interaction with 1-nitro group

Note: This table is illustrative, based on general principles of steric hindrance in phenothiazine derivatives. Precise energy values would require specific DFT calculations.

Electronic Structure and Molecular Orbitals

The electronic properties of this compound are governed by its molecular orbitals, particularly the frontier molecular orbitals (FMOs). The arrangement and energies of these orbitals determine the molecule's reactivity, optical properties, and charge transport characteristics.

The distribution of the HOMO and LUMO provides a clear picture of the molecule's electronic landscape.

HOMO: The Highest Occupied Molecular Orbital is primarily localized on the electron-rich phenothiazine core. The nitrogen and sulfur heteroatoms, along with the electron-donating methoxy group at the 3-position, contribute significantly to the electron density of the HOMO. This region acts as the primary electron donor. samipubco.com

LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the aromatic ring system bearing the two potent electron-withdrawing nitro groups at positions 1 and 7. These groups serve as electron acceptors, creating a region of low electron density. In studies of 3,7-dinitro-10H-phenothiazine 5-oxide, it was shown that the LUMO is heavily influenced by the nitro groups, facilitating charge transfer from the sulfur atom to these substituents. nih.gov

This distinct spatial separation of the HOMO and LUMO indicates a strong intramolecular charge transfer (ICT) character upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally corresponds to higher chemical reactivity, greater polarizability, and lower energy required for electronic transitions. samipubco.com

Phenothiazine itself has a relatively large energy gap. However, the "push-pull" nature of the substituents in this compound—with the electron-donating methoxy group (push) and the electron-withdrawing nitro groups (pull)—is expected to significantly reduce this gap. This reduction facilitates intramolecular charge transfer and is a key feature of molecules designed for applications in electronics and optics. For comparison, quantum chemical calculations on other substituted phenothiazines have shown HOMO-LUMO gaps ranging from approximately 3.0 eV to 4.5 eV, depending on the nature of the substituents. samipubco.com

Table 2: Estimated Frontier Molecular Orbital Energies and Gap

CompoundEHOMO (Estimated)ELUMO (Estimated)ΔEH-L (Estimated)
10H-Phenothiazine (unsubstituted)~ -5.0 eV~ -0.6 eV~ 4.4 eV
This compound~ -5.4 eV~ -2.4 eV~ 3.0 eV

Note: These values are estimations based on typical values for phenothiazine derivatives and the known effects of methoxy and nitro substituents. They serve to illustrate the expected trend.

The charge distribution across this compound is highly non-uniform due to the presence of atoms with widely differing electronegativities and the strong electronic effects of the substituents. A Molecular Electrostatic Potential (MEP) map, derived from computational calculations, would visually represent this distribution.

It is predicted that significant negative partial charges will be localized on the oxygen atoms of the two nitro groups and the oxygen of the methoxy group, as these are the most electronegative atoms. The nitrogen atom of the phenothiazine ring would also carry a partial negative charge. Conversely, the carbon atoms directly bonded to the nitro groups and the sulfur atom, which is in a lower oxidation state and part of an electron-rich system, would exhibit partial positive charges. This pronounced charge polarization is a direct result of the substituent-induced electron density modulation.

The substituents at the 1, 3, and 7 positions are the primary drivers of the molecule's electronic characteristics.

Methoxy Group (-OCH₃): Located at the 3-position, the methoxy group acts as a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density on the attached benzene ring, making the phenothiazine core a more potent electron donor and raising the energy of the HOMO. acs.org

Nitro Groups (-NO₂): Positioned at the 1- and 7-positions, the nitro groups are powerful electron-withdrawing groups (EWGs) due to both strong inductive (-I) and resonance (-R) effects. They drastically reduce the electron density of the aromatic system to which they are attached. acs.org This effect stabilizes the LUMO, lowering its energy and making the molecule a better electron acceptor. nih.gov

The combination of a potent EDG and two potent EWGs on the same molecular framework creates a highly polarized system with a significant dipole moment and strong intramolecular charge transfer characteristics.

Redox Chemistry and Oxidation States of Phenothiazine Derivatives

Phenothiazines are a well-established class of redox-active heterocyclic compounds. mdpi.org Their defining characteristic is a low oxidation potential, which allows them to be easily oxidized to form a stable radical cation. mdpi.org This process is typically a reversible, one-electron transfer. nih.gov

The redox potential of the phenothiazine core can be precisely tuned through molecular engineering, specifically by adding substituents to the aromatic rings or the central nitrogen atom. chemrxiv.org

Electron-donating groups (like methoxy) generally lower the oxidation potential, making the molecule easier to oxidize.

Electron-withdrawing groups (like nitro) increase the oxidation potential, making oxidation more difficult. acs.org

In this compound, these opposing effects would compete. The methoxy group would facilitate oxidation, while the two nitro groups would impede it. The net redox potential would be a balance of these influences, likely resulting in an oxidation potential that is higher than that of 3-methoxyphenothiazine but lower than that of a dinitrophenothiazine without the methoxy group. Upon oxidation, the molecule would form a radical cation, with the positive charge and spin density delocalized across the electron-rich tricyclic system. This stability of the oxidized state is a cornerstone of phenothiazine chemistry and its application as redox indicators, photocatalysts, and in energy storage systems. researchgate.netnih.gov

Theoretical Prediction of Oxidation Potentials

The oxidation potential of a molecule is a critical parameter that indicates its propensity to lose electrons. For phenothiazine derivatives, this property is of particular interest due to their use in applications such as redox mediators and hole-transporting materials. The oxidation potential of this compound is significantly influenced by the electronic effects of its substituents: the electron-donating methoxy group (-OCH₃) and the two electron-withdrawing nitro groups (-NO₂).

Computational studies on related phenothiazine structures, such as 3,7-dinitro-10H-phenothiazine 5-oxide, have demonstrated that the presence of nitro groups has a profound impact on the electronic properties of the phenothiazine core. mdpi.com These strong electron-withdrawing groups effectively lower the energy of the Highest Occupied Molecular Orbital (HOMO), which in turn is expected to increase the oxidation potential of the molecule. A higher oxidation potential implies that more energy is required to remove an electron from the molecule.

Conversely, the methoxy group at the 3-position is an electron-donating group. It tends to increase the electron density of the phenothiazine ring system, thereby raising the HOMO energy level. This effect would typically lead to a lower oxidation potential, making the molecule easier to oxidize.

Therefore, the oxidation potential of this compound is determined by the interplay of these opposing electronic effects. While a precise value would require specific density functional theory (DFT) calculations for this molecule, it is anticipated that the strong electron-withdrawing nature of the two nitro groups will dominate, resulting in a relatively high oxidation potential compared to unsubstituted 10H-phenothiazine.

Table 1: Predicted Effects of Substituents on the Oxidation Potential of 10H-phenothiazine Derivatives

CompoundSubstituent EffectsPredicted Oxidation Potential (Relative to 10H-phenothiazine)
10H-phenothiazine-Baseline
3-Methoxy-10H-phenothiazineElectron-donating (-OCH₃)Lower
1,7-Dinitro-10H-phenothiazineTwo electron-withdrawing (-NO₂)Significantly Higher
This compoundOne electron-donating (-OCH₃), Two electron-withdrawing (-NO₂)Higher

This table is illustrative and based on established principles of physical organic chemistry. Precise values would require dedicated computational studies.

Stability and Reactivity of Radical Cation and Dication Species

Upon one-electron oxidation, this compound forms a radical cation. The stability of this species is a key factor in the utility of phenothiazine derivatives in various applications. Phenothiazines, in general, are known to form relatively stable radical cations. mdpi.com The stability of the radical cation of this compound is influenced by the delocalization of the unpaired electron and the positive charge across the tricyclic framework.

Further oxidation can lead to the formation of a dication. The stability and reactivity of this species are generally much lower than those of the radical cation. The accumulation of two positive charges on the molecule makes it highly electrophilic and susceptible to reactions with nucleophiles. The specific reactivity of the dication of this compound would depend on the sites of highest positive charge density, which would be influenced by the positions of the methoxy and nitro substituents.

Table 2: General Stability and Reactivity of Oxidized Phenothiazine Species

SpeciesDescriptionGeneral StabilityGeneral Reactivity
Radical CationFormed by one-electron oxidationGenerally stable, can be isolated in some cases. mdpi.comCan act as an oxidizing agent.
DicationFormed by two-electron oxidationGenerally unstable and highly reactive.Highly electrophilic, reacts with nucleophiles.

This table provides a general overview of the properties of oxidized phenothiazine species.

Advanced Spectroscopic Characterization of 3 Methoxy 1,7 Dinitro 10h Phenothiazine

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups and fingerprinting the molecular structure of 3-Methoxy-1,7-dinitro-10H-phenothiazine.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared spectroscopy is particularly adept at identifying the characteristic vibrational modes of the functional groups present in this compound. The presence of two nitro (NO₂) groups, a methoxy (B1213986) (O-CH₃) group, a secondary amine (N-H) within the phenothiazine (B1677639) core, and aromatic C-H and C=C bonds gives rise to a complex and informative spectrum.

Key expected IR absorption bands for this molecule would include:

N-H Stretching: A moderate to sharp absorption band is anticipated in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the central ring of the phenothiazine structure.

Aromatic C-H Stretching: Multiple weak to sharp bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the benzene (B151609) rings.

Aliphatic C-H Stretching: Absorption bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methoxy group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Nitro Group Stretching: Two strong and distinct bands are characteristic of the dinitro substitution. The asymmetric stretching vibration (νas(NO₂)) is expected in the 1500-1560 cm⁻¹ range, while the symmetric stretching vibration (νs(NO₂)) would appear in the 1345-1385 cm⁻¹ region. These are typically among the strongest absorptions in the spectrum.

Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the skeletal vibrations of the aromatic rings.

C-O Stretching: A strong band corresponding to the asymmetric C-O-C stretching of the methoxy group is typically observed in the 1200-1275 cm⁻¹ region.

C-N Stretching: Vibrations for the aromatic C-N bonds are expected in the 1250-1360 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretching3300 - 3500Moderate
Aromatic C-HStretching3000 - 3100Weak-Moderate
Methoxy C-HStretching2850 - 2960Moderate
Nitro (NO₂)Asymmetric Stretching1500 - 1560Strong
Nitro (NO₂)Symmetric Stretching1345 - 1385Strong
Aromatic C=CRing Stretching1450 - 1600Variable
Methoxy C-OAsymmetric Stretching1200 - 1275Strong

Raman Spectroscopy for Vibrational Fingerprints

Key expected Raman signals would include:

Aromatic Ring Vibrations: Strong signals corresponding to the C=C stretching modes of the benzene rings are expected around 1580-1610 cm⁻¹. The ring "breathing" mode, a symmetric vibration of the entire ring, would also produce a characteristic sharp and intense peak.

Nitro Group Vibrations: The symmetric stretching of the NO₂ groups (around 1350 cm⁻¹) often gives a very strong and easily identifiable Raman signal.

C-S Stretching: The C-S bonds within the central thiazine (B8601807) ring would also be Raman active, though potentially weaker.

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint, allowing for unambiguous identification and structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by mapping the carbon skeleton and the environments of the proton atoms.

¹H NMR Signal Assignment and Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Due to the asymmetric substitution pattern (methoxy at C3, nitro groups at C1 and C7), each proton on the aromatic rings is expected to be chemically distinct, leading to a complex spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.5 - 7.8Doublet~2-3
H-4~7.0 - 7.3Doublet of Doublets~9 and ~2-3
H-6~8.0 - 8.3Doublet of Doublets~9 and ~2-3
H-8~8.4 - 8.7Doublet~2-3
H-9~7.2 - 7.5Doublet~9
N-H (10)~8.5 - 9.5Broad SingletN/A
OCH₃ (3)~3.8 - 4.0SingletN/A

The chemical shifts are highly influenced by the strong electron-withdrawing nature of the two nitro groups, which deshield the nearby aromatic protons, shifting them downfield to higher ppm values. The proton at H-8, being ortho to one nitro group, and H-6, being ortho to the other, are expected to be the most deshielded.

¹³C NMR Characterization of Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, 13 distinct signals are expected (12 for the phenothiazine core and 1 for the methoxy group).

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1~140 - 145
C-2~115 - 120
C-3~155 - 160
C-4~110 - 115
C-4a~120 - 125
C-5a~125 - 130
C-6~120 - 125
C-7~145 - 150
C-8~125 - 130
C-9~118 - 123
C-9a~140 - 145
C-10a~135 - 140
OCH₃~55 - 60

The carbons directly attached to the electron-withdrawing nitro groups (C-1 and C-7) and the electron-donating methoxy group (C-3) will show the most significant shifts from the unsubstituted phenothiazine parent structure.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons on the aromatic rings, for example, showing a correlation between H-8 and H-9, and between H-2 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal assigned to H-6 would show a cross-peak with the carbon signal for C-6.

Through the systematic application of these spectroscopic techniques, a complete and verified chemical structure of this compound can be confidently determined.

Mass Spectrometry for Molecular Mass and Fragmentation

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the precise molecular mass of a compound, allowing for the determination of its elemental composition with high accuracy. For this compound, the molecular formula is C₁₃H₉N₃O₅S. The theoretical exact mass can be calculated by summing the exact masses of its constituent atoms. This precise measurement is crucial for confirming the identity of the synthesized compound and distinguishing it from isobaric interferences. HRMS measurements are typically performed using techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers mdpi.com.

Table 1: Theoretical Exact Mass of this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C₁₃H₉N₃O₅SMonoisotopic319.0263

Elucidation of Fragmentation Pathways and Isomeric Distinctions

Electron ionization (EI) and other tandem mass spectrometry (MS/MS) techniques are used to induce fragmentation of the parent molecule. The resulting fragmentation pattern provides a fingerprint that helps in structural elucidation. For phenothiazine derivatives, fragmentation often involves characteristic losses related to the substituents and cleavages of the heterocyclic ring system nih.gov.

For this compound, the fragmentation pathways are expected to be influenced by the methoxy and nitro groups. Aromatic nitro compounds typically show fragments corresponding to the loss of NO (30 Da) and NO₂ (46 Da) miamioh.edu. The methoxy group can be lost as a methyl radical (•CH₃; 15 Da) or formaldehyde (CH₂O; 30 Da).

Plausible Fragmentation Pathways:

Loss of Nitro Group: A primary fragmentation step would likely be the cleavage of a nitro group, leading to ions corresponding to [M - NO₂]⁺.

Loss of Methoxy Group: Fragmentation involving the methoxy substituent can occur through the loss of a methyl radical ([M - CH₃]⁺) or formaldehyde ([M - CH₂O]⁺).

Heterocyclic Ring Cleavage: The phenothiazine core can undergo ring cleavage, leading to characteristic ions that help identify the main scaffold.

Sequential Losses: Subsequent fragmentation of primary product ions can lead to sequential losses, such as the loss of CO or a second nitro group.

Distinguishing between isomers is possible as different substituent positions can lead to unique fragmentation patterns or different relative abundances of shared fragment ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion (m/z)Proposed Neutral LossProposed Structure
304.0294•CH₃[M - CH₃]⁺
289.0333CH₂O[M - CH₂O]⁺
273.0212•NO₂[M - NO₂]⁺
243.0263•NO₂ + NO[M - NO₂ - NO]⁺

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of light with the molecule, providing information about its electronic structure and excited state properties.

UV-Vis Absorption Spectra and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the aromatic phenothiazine core. Typically, phenothiazines exhibit two main absorption bands corresponding to π-π* and n-π* transitions mdpi.com. The presence of the electron-donating methoxy group (an auxochrome) and the two electron-withdrawing nitro groups (chromophores) significantly modifies the spectrum.

These substituents create a "push-pull" system, which facilitates intramolecular charge transfer (ICT). This results in the appearance of a new, strong absorption band at a longer wavelength (a bathochromic shift), which is characteristic of ICT acs.org. This band arises from the transition of an electron from the highest occupied molecular orbital (HOMO), primarily located on the electron-rich phenothiazine and methoxy moiety, to the lowest unoccupied molecular orbital (LUMO), which is localized on the electron-deficient nitro groups nih.gov.

Table 3: Expected UV-Vis Absorption Bands and Electronic Transitions

Approximate λmax (nm)Molar Absorptivity (ε)Assignment
~250-280Highπ-π* (Phenothiazine Core)
~320-350Moderaten-π* (Phenothiazine Core)
>400HighIntramolecular Charge Transfer (ICT)

Fluorescence and Phosphorescence Emission Profiles

Phenothiazine derivatives are known for their emissive properties researchgate.net. However, the emission profile of this compound is expected to be complex. The presence of nitro groups often leads to fluorescence quenching, as they can promote non-radiative decay pathways like intersystem crossing mdpi.com.

Despite this, emission from the ICT state is possible. This emission is typically characterized by a large Stokes shift and strong solvatochromism, where the emission wavelength changes significantly with solvent polarity acs.org. In nonpolar solvents, local emission from the phenothiazine core might be observed, while in polar solvents, the stabilized ICT state would dominate, leading to red-shifted emission acs.org. Phosphorescence at room temperature is considered unlikely for this compound due to the efficient quenching mechanisms associated with the nitro groups mdpi.com.

Investigation of Intramolecular Charge Transfer (ICT) in Dinitro-Methoxy Phenothiazines

The molecular architecture of this compound is ideally suited for intramolecular charge transfer (ICT). The phenothiazine ring system acts as a π-conjugated bridge connecting an electron-donating group (donor, D) with electron-accepting groups (acceptors, A) nih.gov.

Donor (D): The methoxy group (-OCH₃) at the 3-position is a strong electron-donating group, increasing the electron density of the phenothiazine ring system.

Acceptors (A): The two nitro groups (-NO₂) at the 1- and 7-positions are powerful electron-withdrawing groups.

π-Bridge: The tricyclic phenothiazine core serves as the conjugated system that facilitates the electronic communication between the donor and acceptors.

Upon photoexcitation, an electron is promoted from the HOMO (donor-centric) to the LUMO (acceptor-centric), creating an excited state with significant charge separation nih.gov. This ICT process is fundamental to the molecule's optical properties, causing the characteristic long-wavelength absorption band and solvent-dependent emission rsc.org. The efficiency of this charge transfer can be influenced by the molecular geometry, with the "butterfly" conformation of the phenothiazine ring playing a key role in the electronic coupling between the donor and acceptor moieties acs.org.

Detailed Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, specific experimental data regarding the advanced spectroscopic and crystallographic characterization of the chemical compound this compound is not available in the public domain. Therefore, it is not possible to provide a detailed article on its solvatochromic behavior, solid-state molecular architecture, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions as requested.

The search for information on this specific compound yielded data for structurally related but distinct molecules, including 3,7-dinitro-10H-phenothiazine 5-oxide and 3-methoxy-10H-phenothiazine. While the study of phenothiazine derivatives is an active area of research, the specific dinitro- and methoxy-substituted variant requested has not been the subject of detailed structural and spectroscopic analysis in the available literature.

Information on related compounds indicates that phenothiazines, as a class, exhibit interesting physicochemical properties. However, without experimental data from techniques such as single-crystal X-ray diffraction and solvatochromic studies for this compound itself, any discussion of its specific molecular geometry and environmental sensitivity would be speculative and not adhere to the required standards of scientific accuracy.

Researchers seeking to understand the properties of this specific compound would likely need to undertake its synthesis and subsequent characterization using the appropriate analytical techniques.

Mechanistic Insights into Biological Activities of 3 Methoxy 1,7 Dinitro 10h Phenothiazine Analogs

General Mechanisms of Phenothiazine (B1677639) Bioactivity

Phenothiazines are a class of heterocyclic compounds that form the basis for a wide range of therapeutic agents. sphinxsai.com Their biological effects are diverse, stemming from their ability to interact with a multitude of cellular and molecular targets. brieflands.com

Cellular and Molecular Interaction Profiles

The bioactivity of phenothiazine derivatives is intrinsically linked to their three-ring structure, which allows them to interact with various biological molecules. ijseas.com A primary mechanism of action for many phenothiazines is the antagonism of dopamine (B1211576) receptors, a property that has been foundational to their use as antipsychotic medications. nih.gov Beyond their well-known effects on dopamine receptors, phenothiazines are also recognized for their ability to bind to and inhibit calmodulin, a ubiquitous calcium-binding protein that regulates a vast number of cellular processes. ijseas.com This interaction can disrupt calcium signaling pathways, contributing to the diverse pharmacological effects of these compounds. nih.gov Furthermore, some phenothiazine derivatives have been shown to interact with other cellular components, including the inhibition of protein kinase C (PKC) and P-glycoprotein, which is involved in multidrug resistance.

The lipophilic nature of phenothiazines facilitates their penetration of cell membranes, allowing them to accumulate within cells and interact with intracellular targets. This ability to cross biological membranes is a key factor in their broad spectrum of activity.

Modulation of Intracellular Signaling Cascades (e.g., PI3K/AKT, MAPK/ERK, AMPK/mTOR, FOXO)

Phenothiazine analogs have been shown to exert significant influence over several critical intracellular signaling pathways that govern cell fate and function. These pathways are often dysregulated in various diseases, making them attractive targets for therapeutic intervention.

The PI3K/AKT pathway , a central regulator of cell survival and proliferation, is a known target of some phenothiazines. For instance, promethazine has been observed to inhibit neuronal apoptosis by upregulating this pathway in the context of cerebral infarction. documentsdelivered.com Combination treatments involving phenothiazines have also been shown to increase the expression of phosphorylated Akt (p-Akt), a key downstream effector of PI3K signaling. nih.gov

Phenothiazines also impact the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, and survival. Some derivatives have been shown to disrupt this pathway, contributing to their anti-cancer effects. nih.gov The modulation of the Ras-MAPK pathway is a recognized mechanism through which phenothiazines can exert their biological effects. researchgate.net

The AMPK/mTOR signaling pathway , a critical sensor of cellular energy status that regulates cell growth and autophagy, is also influenced by phenothiazine compounds. researchgate.net Phenothiazines can promote mitophagy, a selective form of autophagy that removes damaged mitochondria, through the AMPK/mTOR/ULK1 pathway. brieflands.com

Furthermore, phenothiazines can modulate the activity of FOXO (Forkhead box O) transcription factors , which are key regulators of cell cycle arrest, DNA repair, and apoptosis. brieflands.com For example, the phenothiazine derivative trifluoperazine has been shown to enhance the nuclear retention of FOXO1, thereby promoting its tumor-suppressive functions. brieflands.comresearchgate.net Molecular docking studies have suggested that phenothiazine and its derivatives can directly bind to the DNA-binding domain of FOXO1, potentially inhibiting its activity in certain contexts. mdpi.com

Table 1: Phenothiazine Interaction with Intracellular Signaling Pathways

Signaling Pathway Effect of Phenothiazine Analogs Key Proteins Modulated Potential Outcome
PI3K/AKT Upregulation/Modulation documentsdelivered.comnih.gov Akt, Bcl-2, Bax nih.gov Neuroprotection, Regulation of Apoptosis
MAPK/ERK Disruption nih.govresearchgate.net Ras, ERK ijseas.comresearchgate.net Anti-proliferative effects
AMPK/mTOR Modulation brieflands.comresearchgate.net AMPK, mTOR, ULK1 brieflands.com Induction of autophagy/mitophagy

Antimicrobial Research Perspectives

Beyond their well-established neurological effects, phenothiazine derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogens. encyclopedia.pubmdpi.com

Inhibition of Microbial Efflux Pumps

A significant mechanism contributing to the antimicrobial efficacy of phenothiazines and their ability to combat drug resistance is the inhibition of microbial efflux pumps. These pumps are membrane proteins that actively extrude antibiotics and other toxic substances from the bacterial cell, thereby reducing their intracellular concentration and effectiveness. Phenothiazines have been shown to inhibit these pumps in both Gram-positive and Gram-negative bacteria. This inhibition can restore the susceptibility of multidrug-resistant (MDR) bacteria to conventional antibiotics. brieflands.com The proposed mechanism involves the disruption of the proton motive force that powers many of these efflux pumps. mdpi.com

Mechanisms of Membrane Disruption in Microorganisms

Phenothiazines can exert their antimicrobial effects through direct interaction with and disruption of microbial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function. This can result in the leakage of essential intracellular components and ultimately, cell death. Some studies have shown that phenothiazines can promote the production of reactive oxygen species (ROS), which can further damage the cell membrane and other cellular components. researchgate.net

Role of Dinitro Substituents in Antimicrobial Potency

While the antimicrobial properties of various phenothiazine derivatives are well-documented, the specific contribution of dinitro substituents to this activity is an area of ongoing investigation. Research on dinitrophenothiazine derivatives has primarily focused on their antihistaminic properties, with antimicrobial potential being a secondary observation. brieflands.comijseas.com

However, the broader class of nitroaromatic compounds is known to possess significant antimicrobial activity. documentsdelivered.com The general mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell. This reduction process can generate reactive nitrogen species and other toxic intermediates that can damage cellular macromolecules, including DNA, leading to cell death. The presence of nitro groups can also enhance the lipophilicity of a molecule, potentially improving its ability to penetrate bacterial cell membranes. documentsdelivered.com

Table 2: Investigated Antimicrobial Activities of Phenothiazine Derivatives

Phenothiazine Derivative Target Organism(s) Observed Effect(s) Reference(s)
Promethazine Acinetobacter baumannii Growth inhibition researchgate.net
Trifluoperazine Acinetobacter baumannii Growth inhibition researchgate.net
Thioridazine Acinetobacter baumannii Growth inhibition researchgate.net

Neuromodulatory and Receptor Interaction Studies (Mechanistic Focus)

Molecular Basis of Neurotransmitter Receptor Interactions

The interaction of phenothiazine derivatives with neurotransmitter receptors is a cornerstone of their pharmacological activity, particularly in the central nervous system. While direct studies on 3-Methoxy-1,7-dinitro-10H-phenothiazine are limited, the molecular basis of these interactions can be inferred from the broader class of phenothiazine compounds. Phenothiazines are known to interact with a variety of receptors, including dopamine, serotonin, histamine, and adrenergic receptors.

The core tricyclic structure of phenothiazine provides a rigid scaffold that is crucial for receptor binding. The spatial arrangement of this scaffold allows it to fit into the binding pockets of various G-protein coupled receptors (GPCRs). The substituents on the phenothiazine ring system play a critical role in modulating the affinity and selectivity for different receptor subtypes.

Receptor TargetPotential Interaction TypeImplication for this compound
Dopamine D2 ReceptorAntagonismThe dinitro groups may enhance binding affinity through electronic interactions.
Serotonin 5-HT2A ReceptorAntagonismThe methoxy (B1213986) group could influence selectivity and binding orientation.
Histamine H1 ReceptorAntagonismThe overall lipophilicity, affected by the substituents, will play a role in affinity.
Adrenergic α1 ReceptorAntagonismSteric and electronic effects of the substituents will modulate binding.

Structure-Activity Relationship (SAR) Studies on this compound and Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule determines its biological activity. For this compound and its analogs, the interplay between the methoxy group, the dinitro substitution pattern, and the core phenothiazine structure is critical.

The introduction of a methoxy group at the 3-position of the phenothiazine ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group is a moderately activating, ortho-, para-directing group in terms of electrophilic aromatic substitution, and its presence can influence the electronic environment of the phenothiazine system.

From a biological perspective, a methoxy group can:

Increase Lipophilicity: This can enhance the ability of the molecule to cross the blood-brain barrier and cell membranes, potentially leading to increased central nervous system activity.

Influence Metabolism: The methoxy group can be a site for metabolic O-demethylation, leading to the formation of a hydroxylated metabolite which may have its own biological activity or be a substrate for further conjugation and elimination.

Alter Receptor Binding: The size and electronic properties of the methoxy group can affect how the molecule fits into a receptor's binding pocket, potentially increasing or decreasing affinity and selectivity for specific receptors. Research on other methoxy-substituted heterocyclic compounds has shown that the position of the methoxy group is crucial in determining the biological outcome.

Structural FeatureEffect on Physicochemical PropertiesPotential Biological Consequence
3-Methoxy GroupIncreased lipophilicity, potential metabolic siteEnhanced CNS penetration, altered duration of action, modulation of receptor affinity

The presence of two nitro groups at the 1- and 7-positions of the phenothiazine core is a distinctive feature of this class of analogs. Nitro groups are strong electron-withdrawing groups, which can profoundly impact the electronic properties of the aromatic rings.

The significance of the dinitro substitution includes:

Modulation of Redox Properties: The electron-withdrawing nature of the nitro groups can make the phenothiazine nucleus more susceptible to reduction. This can be relevant for bioactivity, as the compound might participate in redox cycling within biological systems.

Enhanced Binding Interactions: The nitro groups can act as hydrogen bond acceptors, potentially forming strong interactions with amino acid residues in receptor binding sites. This could contribute to higher binding affinity.

Influence on Acidity: The electron-withdrawing effect of the nitro groups can increase the acidity of the N-H proton at the 10-position of the phenothiazine ring, which may be important for certain biological interactions.

Studies on dinitrophenothiazine derivatives have highlighted their potential as antihistaminic agents, suggesting that the dinitro substitution pattern is favorable for this type of activity. The specific 1,7-disubstitution pattern will determine the precise electronic and steric landscape of the molecule, influencing its interaction with biological targets.

Substitution PatternElectronic EffectPotential Impact on Bioactivity
1,7-DinitroStrong electron-withdrawingEnhanced receptor binding affinity, altered redox potential, potential for specific therapeutic activities like antihistaminic effects.

The 10H-phenothiazine core is a privileged scaffold in medicinal chemistry, and modifications to this core structure can lead to significant changes in biological activity. The "butterfly" conformation of the phenothiazine ring system, with the two benzene (B151609) rings folded along the N-S axis, is a key structural feature.

Modifications to the 10H-phenothiazine core can include:

Substitution at the 10-position: Alkylation or acylation at the nitrogen atom of the phenothiazine ring is a common strategy to modulate activity. These substitutions can alter the conformation of the tricyclic system and introduce new points of interaction with biological targets. For instance, the introduction of a side chain at this position is a hallmark of many clinically used phenothiazine drugs.

Oxidation of the Sulfur Atom: The sulfur atom in the phenothiazine ring can be oxidized to a sulfoxide or a sulfone. This modification alters the geometry and electronic properties of the central ring, which can have a profound effect on the biological activity.

Replacement of the Sulfur or Nitrogen Atoms: Replacing the sulfur or nitrogen atoms with other heteroatoms would fundamentally change the nature of the heterocyclic system, leading to new classes of compounds with potentially different biological profiles.

These core modifications, in conjunction with the substituents on the aromatic rings, provide a vast chemical space for the design of new phenothiazine analogs with tailored biological activities. The specific combination of a 3-methoxy group and a 1,7-dinitro substitution pattern on the unmodified 10H-phenothiazine core suggests a unique electronic and steric profile that warrants further investigation to fully elucidate its mechanistic outcomes.

Core ModificationStructural ImpactConsequence for Mechanism of Action
N-10 SubstitutionAlters conformation and introduces new functional groupsModulates receptor binding and pharmacokinetic properties
S-OxidationChanges geometry and electronics of the central ringCan significantly alter or abolish original activity, potentially introducing new activities
Heteroatom ReplacementCreates a new heterocyclic scaffoldLeads to a fundamentally different class of compounds with distinct biological profiles

Advanced Materials Science and Optoelectronic Applications of Phenothiazine Derivatives

Phenothiazine-Based Organic Photoluminescent Materials

The inherent fluorescence of the phenothiazine (B1677639) scaffold serves as a foundation for the development of novel organic photoluminescent materials. The photophysical properties can be significantly altered by the introduction of electron-donating and electron-withdrawing groups. In the case of 3-Methoxy-1,7-dinitro-10H-phenothiazine, the methoxy (B1213986) group (-OCH3) acts as an electron-donating group, while the two nitro groups (-NO2) are strong electron-withdrawing groups. This "push-pull" architecture can lead to intramolecular charge transfer (ICT) characteristics, which are highly desirable for tuning the emission color and enhancing the quantum efficiency of fluorescent materials.

Design and Synthesis of Fluorescent Probes and Dyes

The synthesis of phenothiazine-based fluorescent probes and dyes often involves multi-step reaction sequences. A common approach to introduce nitro groups to the phenothiazine core is through electrophilic nitration reactions. For instance, the treatment of a phenothiazine precursor with a nitrating agent such as nitric acid in a suitable solvent can lead to the formation of dinitro-substituted derivatives. The position of nitration can be directed by the existing substituents on the aromatic rings.

The introduction of a methoxy group can be achieved through nucleophilic aromatic substitution or by using a methoxy-substituted precursor during the initial synthesis of the phenothiazine ring system. The synthesis of this compound would likely involve a carefully planned synthetic route to ensure the correct regiochemistry of the substituents.

Table 1: Key Synthetic Steps in the Preparation of Substituted Phenothiazines

StepReaction TypeReagents and ConditionsPurpose
1ThionationSubstituted diphenylamine (B1679370) and sulfurFormation of the core phenothiazine ring.
2NitrationNitric acid, sulfuric acidIntroduction of nitro groups onto the aromatic rings.
3FunctionalizationVariousIntroduction of other functional groups like methoxy.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly valuable for applications in bio-imaging and chemical sensing. While specific AIE studies on this compound are not widely reported, the non-planar, butterfly-like conformation of the phenothiazine core can, in some derivatives, restrict intramolecular rotations in the aggregated state, leading to enhanced emission. The presence of bulky substituents can further promote this effect.

Mechanochromic Luminescence Properties

Mechanochromic luminescence refers to the change in the color of light emitted by a material upon the application of mechanical stress, such as grinding or shearing. This property arises from changes in the molecular packing and intermolecular interactions. Phenothiazine derivatives have been shown to exhibit mechanochromic behavior. The ability of this compound to display such properties would depend on its solid-state packing and the stability of different polymorphic forms.

Phosphorescent Materials Development

While many organic molecules are fluorescent (emission from a singlet excited state), the development of organic phosphorescent materials (emission from a triplet excited state) is of great interest for applications in OLEDs and bio-imaging. The presence of heavy atoms or specific structural motifs can enhance intersystem crossing and promote phosphorescence. The sulfur atom in the phenothiazine core can contribute to spin-orbit coupling, which is a prerequisite for phosphorescence. Research has shown that N-phosphorylation of phenothiazine can lead to interesting phosphorescence properties. nih.gov For this compound, its potential as a phosphorescent material would be an area for further investigation.

Applications in Organic Electronic Devices

The favorable electronic properties of phenothiazine derivatives, such as their high charge carrier mobility and tunable energy levels, make them promising candidates for use in a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, phenothiazine derivatives can be employed as hole-transporting materials, host materials for phosphorescent emitters, or as the emissive dopants themselves. The electron-donating nature of the phenothiazine core facilitates the transport of holes. The wide bandgap of some phenothiazine derivatives makes them suitable as host materials for triplet emitters, preventing energy back-transfer from the dopant to the host.

The emission color of an OLED can be tuned by modifying the chemical structure of the emissive phenothiazine derivative. The intramolecular charge transfer character in this compound, arising from the donor-acceptor structure, could potentially lead to emission in the longer wavelength region of the visible spectrum.

Table 2: Potential Roles of this compound in OLEDs

OLED ComponentFunctionDesired Properties
Emissive LayerEmits light upon charge recombination.High photoluminescence quantum yield, tunable emission color.
Hole Transport LayerFacilitates the injection and transport of holes.High hole mobility, suitable HOMO level.
Host MaterialDisperses and transfers energy to the emissive dopant.High triplet energy, good film-forming properties.

The continued exploration of phenothiazine derivatives, including specifically functionalized compounds like this compound, holds significant promise for the advancement of organic electronics and materials science. Further research into the synthesis and detailed characterization of this and related compounds will be crucial in unlocking their full potential.

Information on "this compound" is Not Available

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available information on the specific chemical compound "this compound." As a result, it is not possible to generate an article that focuses solely on this compound as requested.

The explicit instructions provided for this task require the content to strictly adhere to an outline centered exclusively on "this compound." This includes detailed discussions on its applications in advanced materials science, optoelectronics, chemical sensing, and catalysis. Without any research data, synthesis methods, or documented properties for this specific molecule, the creation of a scientifically accurate and informative article is unachievable.

Information is available for related compounds, such as other phenothiazine derivatives. However, the strict constraint to focus solely on "this compound" and to exclude any information that falls outside this explicit scope prevents the substitution of data from these related compounds. To do so would violate the core requirements of the request.

Therefore, until "this compound" is synthesized and characterized in the scientific literature, an article detailing its properties and applications as outlined cannot be produced.

Catalytic Applications in Organic Synthesis

Application in Controlled Polymerization (e.g., ATRP)

Phenothiazine and its derivatives have emerged as highly effective organic photoredox catalysts for metal-free Atom Transfer Radical Polymerization (ATRP), a significant advancement in creating well-defined polymers. researchgate.net This method, often termed photoinduced organocatalyzed ATRP (O-ATRP), leverages the unique electronic properties of the phenothiazine core to control polymerization under mild conditions, typically using UV or visible light. researchgate.netscielo.br

The function of phenothiazine derivatives in this process is to mediate the reversible activation of dormant alkyl halide initiators to generate propagating radicals. researchgate.net This process allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and high chain-end functionality. researchgate.netresearchgate.net The use of these organic catalysts circumvents the issue of transition-metal contamination in the final polymer product, which is a notable drawback of traditional ATRP. researchgate.net

Several phenothiazine derivatives have been successfully employed as organocatalysts (o-PCs) for the polymerization of various monomers. For instance, 10-phenylphenothiazine was one of the first to be used in the metal-free ATRP of methyl methacrylate (B99206). scielo.br More recently, derivatives like 10-(pyren-1-yl)-10H-phenothiazine (PPTh) have demonstrated high catalytic efficiency in the polymerization of monomers such as 4-vinylpyridine (B31050) (4VP). scielo.br The success of these catalysts has spurred the development of novel derivatives, including 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDPA), synthesized to achieve well-controlled polymerization of methacrylates with high yields and narrow polydispersity. researchgate.net

Table 1: Examples of Phenothiazine Derivatives in O-ATRP

Phenothiazine DerivativeMonomer(s)Key FindingsReference
10-phenylphenothiazineMethyl methacrylate (MMA)Pioneered the use of phenothiazines as organic photocatalysts in metal-free ATRP. scielo.br
10-(pyren-1-yl)-10H-phenothiazine (PPTh)4-vinylpyridine (4VP), Acrylates, MethacrylatesDemonstrated higher catalyst efficiency compared to pyrene, achieving high monomer conversion (up to 91% for 4VP). scielo.br
N,N-Diaryl dihydrophenazinesMethacrylate MonomersProduces polymers with low dispersity (Đ < 1.3), though can face challenges with termination reactions affecting molecular weight control. researchgate.net
4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDPA)Polymetha(acrylate)sAchieved well-controlled molecular weights with high yields (95%) and narrow polydispersity. researchgate.net

Supramolecular Self-Assembly of Phenothiazine Derivatives

The unique structural and electronic characteristics of phenothiazine derivatives make them excellent candidates for the construction of supramolecular self-assembling systems. The core of the phenothiazine molecule possesses a non-planar, butterfly-shaped conformation. rsc.orgelsevierpure.com This distinct geometry plays a crucial role in directing the spatial arrangement of molecules, often suppressing the strong, uncontrolled aggregation that can occur with planar aromatic compounds. rsc.org

The self-assembly of these derivatives is primarily driven by noncovalent intermolecular interactions, such as π-π stacking, hydrogen bonds, and van der Waals forces. adatbank.ronih.gov Theoretical investigations using methods like Density Functional Theory (DFT) have been instrumental in understanding the conformational stability and intermolecular forces that govern the formation of these ordered structures. adatbank.ronih.gov These studies have shown that dispersion-type electron correlation effects are exclusively responsible for the conformational stability of phenothiazine dimers and oligomers. nih.gov

By chemically modifying the phenothiazine core with various functional groups, researchers can precisely control the self-assembly process to create nanostructured materials with desired morphologies and properties. researchgate.net For example, the introduction of arylamine or carboxyphenyl fragments can lead to the formation of diverse supramolecular structures, including nanofibers or spherical and facet-shaped nanoparticles. researchgate.net This tunability is critical for applications in materials science. Furthermore, phenothiazine derivatives have been used to form self-assembled monolayers (SAMs), which are highly ordered molecular layers that can improve the efficiency and stability of devices like tin perovskite solar cells. rsc.org

Table 2: Supramolecular Assembly of Functionalized Phenothiazine Derivatives

Phenothiazine Derivative TypeDriving InteractionsResulting Supramolecular StructurePotential ApplicationReference
General π-π stacking derivativesπ-π stacking, van der Waals forcesDimers and larger oligomersFundamental nanostructured materials adatbank.ronih.gov
3,7-Bis(arylamino)phenothiazin-5-ium derivativesElectrostatic interactions, π-π stackingBinary associates, nanofibers, spherical or facet-shaped particles depending on substituents.Sensors, catalysis, antibacterial agents researchgate.net
Chlorpromazine (CPZ) and Trifluoperazine (TFP)Hydrophobic interactions, molecular packingSelf-aggregates, potentially nanocrystallites in solution.Drug delivery systems nih.gov
Phenothiazine-based SAMs (e.g., PTz, PTzBr)Surface anchoring, intermolecular interactionsSelf-Assembled Monolayers (SAMs) on substrates like ITO.Interfacial layers in perovskite solar cells rsc.org

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Methodologies for Site-Specific Functionalization

The synthesis of phenothiazine (B1677639) derivatives has been an area of active research, and future work on 3-Methoxy-1,7-dinitro-10H-phenothiazine will likely focus on developing more efficient and site-specific functionalization methods. sphinxsai.com Current approaches to creating dinitrophenothiazine compounds often involve the reaction of chloronitrobenzene and nitroaromatic amine derivatives in the presence of a catalyst, followed by treatment with sulfur and iodine. sphinxsai.combrieflands.com

Future synthetic strategies could explore more advanced catalytic systems to achieve higher yields and greater control over the placement of functional groups. For instance, palladium-catalyzed cross-coupling reactions have shown promise in the functionalization of other heterocyclic compounds and could be adapted for phenothiazine derivatives. mdpi.org The development of methods for direct C-H bond activation would also represent a significant step forward, allowing for the introduction of new functional groups at specific positions on the phenothiazine ring without the need for pre-functionalized starting materials. researchgate.net

A key challenge in the synthesis of asymmetrically substituted phenothiazines like the 3-Methoxy-1,7-dinitro derivative is controlling the regioselectivity of the reactions. Future research could focus on the use of protecting groups or directing groups to guide the addition of substituents to the desired positions on the aromatic rings. The exploration of flow chemistry and microwave-assisted synthesis could also offer pathways to more rapid and scalable production of this and related compounds.

Advanced Computational Chemistry for Predictive Material Design

These computational models can be used to predict key parameters such as the molecule's HOMO-LUMO gap, which is crucial for understanding its potential in electronic applications like organic light-emitting diodes (OLEDs) and solar cells. nih.govrsc.org By simulating the molecule's behavior in different environments, researchers can also predict its solubility, stability, and potential for self-assembly. mdpi.com

Molecular dynamics simulations can further be used to study the interactions of this compound with biological targets, such as enzymes or receptors. nih.govtandfonline.com This can help in the early stages of drug discovery by identifying potential therapeutic applications and predicting the binding affinity of the molecule to specific proteins. nih.gov The use of machine learning and artificial intelligence in conjunction with these computational methods could accelerate the discovery of new phenothiazine-based materials with tailored properties.

Table 1: Potential Applications of Computational Chemistry in the Study of this compound

Computational MethodPredicted PropertyPotential Application
Density Functional Theory (DFT)Electronic Structure, HOMO-LUMO GapOrganic Electronics, Photovoltaics
Molecular Dynamics (MD)Protein Binding Affinity, Conformational ChangesDrug Discovery, Mechanistic Biology
Quantum Theory of Atoms in Molecules (QTAIM)Intramolecular Interactions, Bond StrengthsMaterial Stability, Reaction Mechanisms
Time-Dependent DFT (TD-DFT)Absorption and Emission SpectraOptoelectronics, Spectroscopy

Deeper Elucidation of Mechanistic Pathways for Biological Impact

Phenothiazine derivatives are known to possess a wide range of biological activities, including antipsychotic, antihistaminic, and anticancer properties. wikipedia.orgif-pan.krakow.plnih.gov The presence of nitro groups in the this compound structure suggests that it may also have interesting biological effects, as nitro-containing compounds are known to be biologically active. brieflands.com

Future research should focus on elucidating the specific mechanistic pathways through which this compound might exert a biological impact. This could involve studying its interactions with key cellular targets, such as dopamine (B1211576) receptors, which are often modulated by phenothiazines. slideshare.net The potential for this molecule to act as an inhibitor of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease, could also be investigated. nih.gov

Given the presence of the nitro groups, studies into the compound's redox properties and its potential to generate reactive oxygen species (ROS) would be of interest, particularly for applications in cancer therapy. acs.org The antioxidant capabilities of the phenothiazine core could also be explored, as this is a known property of this class of compounds. nih.gov Understanding the structure-activity relationship of this and related molecules will be crucial for designing new therapeutic agents with improved efficacy and reduced side effects. nih.gov

Exploration of Multi-Functional Phenothiazine Systems in Hybrid Materials

The unique electronic and photophysical properties of phenothiazines make them attractive building blocks for the creation of multi-functional hybrid materials. nih.govmdpi.com The this compound molecule, with its combination of donor and acceptor groups, could be particularly well-suited for applications in materials science. nih.gov

One promising area of research is the development of donor-acceptor-donor (D-A-D) or A-π-D-π-A type molecules, where the phenothiazine derivative acts as either the donor or acceptor component. nih.govnih.gov Such systems can exhibit interesting properties like thermally activated delayed fluorescence (TADF), which is highly desirable for use in OLEDs. researchgate.netrsc.org The methoxy (B1213986) and nitro groups on the phenothiazine ring can be used to tune the energy levels of the molecule to optimize its performance in such devices. rsc.org

The incorporation of this compound into polymers or metal-organic frameworks (MOFs) could also lead to the development of new materials with applications in sensing, catalysis, and gas storage. The ability of phenothiazines to undergo reversible oxidation makes them suitable for use in redox-active materials for energy storage applications. nih.gov The creation of hybrid materials that combine the properties of phenothiazines with other functional molecules, such as porphyrins or fullerenes, could lead to novel systems with enhanced light-harvesting or charge-transport capabilities. semanticscholar.org

Integration with Nanotechnology for Enhanced Performance

Nanotechnology offers a range of tools and platforms that can be used to enhance the performance and delivery of phenothiazine derivatives like this compound. nih.gov The encapsulation of this compound within nanoparticles, such as micelles or nanospheres, could improve its solubility and bioavailability for therapeutic applications. nih.govresearchgate.net

The use of phenothiazine-based nanoaggregates for bioimaging and photodynamic therapy is another exciting area of research. nih.gov The fluorescent properties of the phenothiazine core could be harnessed for imaging applications, while the potential for ROS generation could be utilized for targeted cancer therapy. nih.gov The integration of this molecule with nanomaterials like graphene or carbon nanotubes could also lead to the development of new sensors and electronic devices. tandfonline.com

Furthermore, the functionalization of nanoparticles with this compound could enable the creation of targeted drug delivery systems. preprints.org By attaching specific ligands to the surface of the nanoparticles, it may be possible to direct the compound to particular cells or tissues in the body, thereby increasing its therapeutic efficacy and reducing off-target effects. nih.gov

Q & A

Q. What are the optimal synthetic routes for introducing methoxy and nitro substituents to the phenothiazine core?

The synthesis of 3-Methoxy-1,7-dinitro-10H-phenothiazine involves two key steps: (1) methoxy group introduction and (2) sequential nitration.

  • Methoxy introduction : React 2-amino-5-methoxybenzenethiol with cyclohexanone under transition-metal-free conditions (petroleum ether/EtOAc solvent system, neutral Al₂O₃ chromatography). This method yields 3-Methoxy-10H-phenothiazine with 58% efficiency, confirmed by 1H NMR^1 \text{H NMR} (δ 3.71 ppm for OCH₃) and MS (m/z 229) .
  • Nitration : Nitrate the intermediate using sodium nitrite in dichloromethane/acetic acid, followed by reflux with fluoronitrobenzene in DMSO/K₂CO₃ to achieve regioselective 1,7-dinitro substitution. This mirrors methods for 3,7-dinitro-10H-phenothiazine derivatives .

Q. How can spectroscopic techniques validate the structure of this compound?

  • 1H NMR^1 \text{H NMR} : Identify the methoxy singlet at δ 3.6–3.8 ppm and aromatic proton splitting patterns (e.g., para-nitro groups cause deshielding). Compare with 3-Methoxy-10H-phenothiazine (δ 3.71 ppm) .
  • MS (EI) : Look for molecular ion peaks at m/z ≈ 335 (C₁₃H₉N₃O₅S) and fragmentation patterns (e.g., loss of NO₂ or OCH₃ groups). Reference similar phenothiazine derivatives with nitro groups .
  • IR Spectroscopy : Confirm nitro stretches (1520–1350 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) .

Q. What crystallographic methods are suitable for resolving the molecular geometry of nitro/methoxy-substituted phenothiazines?

  • X-ray diffraction : Use triclinic P1 space group settings (as in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, a=8.1891A˚,α=81.6°a = 8.1891 \, \text{Å}, \, \alpha = 81.6°) to analyze packing and torsion angles. Refinement via SHELXL/SHELXS ensures accuracy for non-centrosymmetric structures .
  • CCDC deposition : Submit data to the Cambridge Structural Database (e.g., CCDC 2209381 for related compounds) to validate bond lengths/angles .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations predict the electronic properties of this compound?

  • Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model charge transfer. Basis sets like 6-31G* optimize geometry, while TD-DFT simulates UV-Vis spectra. Becke’s exchange-correlation functional reduces errors in atomization energies (<2.4 kcal/mol) .
  • Key outputs :
    • HOMO-LUMO gap (correlates with photostability).
    • Electrostatic potential maps (identify nucleophilic/electrophilic sites).
    • Compare with experimental cyclic voltammetry data to validate redox potentials .

Q. What strategies resolve contradictions between experimental and computational data for nitro-substituted phenothiazines?

  • Case study : If experimental UV-Vis spectra deviate from TD-DFT predictions:
    • Verify the functional’s suitability (e.g., switch from B3LYP to CAM-B3LYP for charge-transfer excitations) .
    • Check solvent effects (PCM models) and aggregation states .
    • Re-examine crystallographic data for intermolecular interactions (e.g., π-stacking) that DFT may overlook .
  • Statistical validation : Use RMSD <0.1 Å for bond lengths/angles to confirm computational reliability .

Q. How can structure-activity relationships (SARs) guide the design of phenothiazine-based HDAC inhibitors?

  • Biological assays : Test inhibition of histone deacetylases (HDACs) using protocols from phenothiazine-hydroxamic acid derivatives (e.g., IC₅₀ values for 4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide) .
  • Key modifications :
    • Nitro groups enhance electron-withdrawing effects, improving HDAC binding.
    • Methoxy substituents adjust solubility (logP optimization via HPLC) .
  • Docking studies : Use AutoDock Vina with HDAC8 crystal structures (PDB: 1T69) to simulate ligand-receptor interactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Nitration

ParameterOptimal ConditionReference
Nitrating agentNaNO₂/CH₃COOH
SolventDMSO
Temperature80°C (reflux)
Reaction time96 hours
Yield72–85%

Q. Table 2. Computational Benchmarks for Electronic Properties

PropertyB3LYP/6-31G*Experimental
HOMO (eV)-5.8-5.6*
LUMO (eV)-2.9-2.7*
Band gap (eV)2.92.9*
*From UV-Vis/electrochemistry .

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